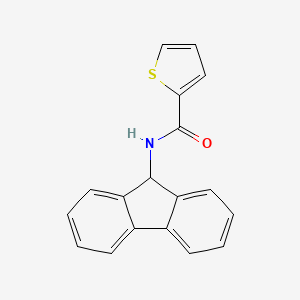

2-氧代-2-苯乙基 1-苯并呋喃-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates, related to 2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate, involves intramolecular cyclization of 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates followed by oxidation. This method provides a novel and efficient pathway to these compounds under mild conditions, yielding satisfactory results (Kobayashi et al., 2015).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives reveals significant insights into their chemical behavior. For instance, the crystal structure analysis of 1-benzofuran-2,3-dicarboxylic acid (BFDC) and its cocrystals shows intramolecular hydrogen bonding and pi-pi stacking, which are crucial for understanding the molecular interactions and stability of these compounds (Titi & Goldberg, 2009).

Chemical Reactions and Properties

2-(Benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates demonstrate radical scavenging potency, indicating their chemical reactivity and potential as antioxidants. Their synthesis, crystal structure, and Hirshfeld surface analysis highlight the intricate balance between molecular conformation and intermolecular interactions that dictate their chemical properties (Then et al., 2017).

Physical Properties Analysis

The study of benzofuran derivatives' physical properties, such as hydrogen bonding and pi-pi interactions, is critical for understanding their behavior in various chemical contexts. These properties contribute to the compound's stability and reactivity, influencing its potential applications in chemical synthesis and materials science (Titi & Goldberg, 2009).

Chemical Properties Analysis

Exploring the chemical properties of 2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate and related compounds involves examining their reactivity, such as in radical scavenging and metal coordination. These studies provide a foundation for applying these compounds in medicinal chemistry, materials science, and catalysis (Then et al., 2017).

科学研究应用

苄基 C-H 键的光羧化

一项研究证明了在无金属条件下,可见光介导的 CO2 与苄基 C-H 键的羧化,将其转化为 2-芳基丙酸。此过程使用光氧化的三异丙基硫醇作为催化剂,从而生成苄基自由基,进一步与 CO2 反应。此方法尤其适用于多种药物的合成,突出了 2-氧代-2-苯乙基 1-苯并呋喃-2-羧酸酯衍生物在药物合成和环境化学中的潜力,利用 CO2 作为原料 (Qing-Yuan Meng 等人,2019 年)。

杀锥虫病的 1-苯并呋喃化合物

对 2-苯基-1-苯并呋喃衍生物的研究,包括合成具有潜在杀锥虫病活性的化合物的努力,展示了另一个重要的应用。这些化合物已被探索其对锥虫属物种的生物活性,表明 2-氧代-2-苯乙基 1-苯并呋喃-2-羧酸酯衍生物在开发新型锥虫病治疗方法中的作用 (O. Dann 等人,1982 年)。

自由基清除和抗氧化特性

新型 2-(苯并呋喃-2-基)-2-氧代乙基 3-(甲基/氨基)苯甲酸酯的合成和表征揭示了显著的抗氧化特性,特别是在过氧化氢清除试验中。这些发现表明这些衍生物在抗氧化剂应用中的潜力,可能扩展到专注于氧化应激相关疾病的治疗领域 (Li Yee Then 等人,2017 年)。

分子对接和生物活性

一项利用 DFT 计算、分子对接和苯并呋喃羧酸衍生物生物活性分析的研究强调了这些化合物的多功能性。研究表明它们对癌症和微生物疾病具有抑制作用,展示了 2-氧代-2-苯乙基 1-苯并呋喃-2-羧酸酯衍生物在医学化学和药理学中的科学应用的另一个方面 (Abir Sagaama 等人,2020 年)。

光环加成和粘土插层

对插层在水滑石粘土中的不饱和羧酸盐的光化学环加成进行探索,展示了一种合成环状化合物的创新方法。这项研究提供了对受控光环加成反应的见解,为环境友好和选择性的合成方法提供了一条途径 (K. Takagi 等人,1993 年)。

未来方向

Benzofuran compounds, including “2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential therapeutic uses and developing efficient synthesis methods .

属性

IUPAC Name |

phenacyl 1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c18-14(12-6-2-1-3-7-12)11-20-17(19)16-10-13-8-4-5-9-15(13)21-16/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGLXMDYJLUIJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenacyl 1-benzofuran-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5560062.png)

![1-(4-methylbenzyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5560073.png)

![N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560086.png)

![2-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5560094.png)

![4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5560102.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5560116.png)

![ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5560122.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5560123.png)

![1-(2-phenylethyl)-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5560125.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)

![4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide](/img/structure/B5560147.png)